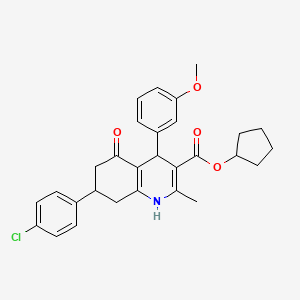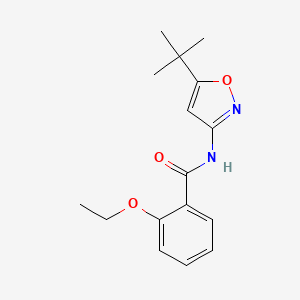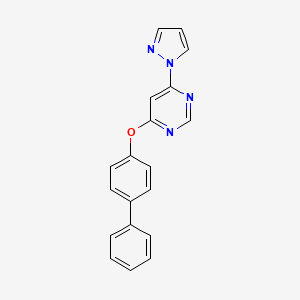![molecular formula C21H25N3O3 B5153396 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5153396.png)
2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide, also known as MEC, is a chemical compound that has been extensively studied due to its potential therapeutic applications. MEC belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide is not fully understood. However, it has been suggested that 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide exerts its biological effects by modulating the activity of various signaling pathways in the body. 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide has also been shown to reduce the activity of nociceptive neurons, which are involved in the transmission of pain signals. Additionally, 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide has also been shown to exhibit low toxicity in animal studies, making it a safe compound for use in biological studies. However, there are also limitations to the use of 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide in lab experiments. 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide is not fully understood, which can make it difficult to interpret the results of biological studies.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide. One area of research is the development of more effective synthesis methods for 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide. Another area of research is the investigation of the potential use of 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide in the treatment of various diseases, including cancer, inflammation, and pain. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide and to determine its potential side effects in humans.
In conclusion, 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for further biological studies. 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor effects, and has potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide and to determine its potential side effects in humans.
Synthesemethoden
The synthesis of 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide involves the reaction between 2-methyl-N-(2-aminophenyl)benzamide and 2-(4-morpholinyl)ethyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide by hydrolysis. The synthesis of 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide has been optimized to achieve high yields and purity, making it suitable for further biological studies.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide has also been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide has been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-16-6-2-3-7-17(16)21(26)23-19-9-5-4-8-18(19)20(25)22-10-11-24-12-14-27-15-13-24/h2-9H,10-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBWEAUZSHYQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)
![2-[isopropyl(methyl)amino]ethyl diphenylacetate hydrochloride](/img/structure/B5153334.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5153338.png)
![2-[3-(4-fluorobenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5153350.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5153351.png)




![4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153379.png)

